(2,2,2-Trifluoroethoxy)pentafluorobenzene
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Overview
Description
(2,2,2-Trifluoroethoxy)pentafluorobenzene is a fluorinated aromatic compound with the molecular formula C8H2F8O. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and an additional trifluoroethoxy group. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of (2,2,2-Trifluoroethoxy)pentafluorobenzene typically involves the reaction of pentafluorobenzene with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, which facilitates the nucleophilic substitution of the hydrogen atom on the benzene ring with the trifluoroethoxy group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions .
Chemical Reactions Analysis
(2,2,2-Trifluoroethoxy)pentafluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, which activate the benzene ring towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common reagents used in these reactions include strong bases, transition metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2,2-Trifluoroethoxy)pentafluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s unique properties make it useful in the development of fluorinated drugs and imaging agents.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethoxy)pentafluorobenzene is primarily related to its ability to participate in nucleophilic aromatic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce functional groups onto the aromatic ring .
Comparison with Similar Compounds
(2,2,2-Trifluoroethoxy)pentafluorobenzene can be compared with other fluorinated aromatic compounds, such as:
Pentafluoroiodobenzene: Similar in structure but contains an iodine atom instead of the trifluoroethoxy group.
Pentafluorobenzaldehyde: Contains an aldehyde group instead of the trifluoroethoxy group.
Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of high fluorine content and the presence of the trifluoroethoxy group, which imparts distinct chemical reactivity and physical properties .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F8O/c9-2-3(10)5(12)7(6(13)4(2)11)17-1-8(14,15)16/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVAIMHKNJBNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379772 |
Source
|
Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6669-03-0 |
Source
|
Record name | 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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